molecular formula C22H20ClN7O2 B2450724 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 920228-48-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2450724
CAS No.: 920228-48-4
M. Wt: 449.9
InChI Key: IJROPLRBLQZYDP-UHFFFAOYSA-N
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Description

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O2 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-32-18-5-3-2-4-17(18)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJROPLRBLQZYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN5OC_{21}H_{22}ClN_{5}O with a molecular weight of approximately 393.89 g/mol. Its structure features a triazolo-pyrimidine core linked to a piperazine moiety and a methanone group substituted with a 2-methoxyphenyl group. The presence of the 4-chlorophenyl group is significant as it enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through multi-step reactions involving:

  • Formation of the triazolo-pyrimidine core.
  • Alkylation to introduce the piperazine ring.
  • Final coupling with the 2-methoxyphenyl group.

These steps utilize various reagents and conditions that optimize yield and purity.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Triazolo-pyrimidine derivatives are also being investigated for their anticancer potential. Studies have demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon cancer (HCT 116) cells . The proposed mechanism includes interference with key signaling pathways involved in cell growth and survival.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Receptor Binding : The compound may exhibit affinity for serotonin receptors (5-HT receptors), which are crucial in mood regulation and could have implications for treating depression .

Case Studies

Several studies have documented the efficacy of triazolo-pyrimidine derivatives:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was tested against Salmonella typhi, showing moderate to strong inhibitory effects .
  • Anticancer Activity Study : In vitro tests indicated significant cytotoxicity against MCF-7 cells, where IC50 values were reported lower than those for standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the inhibition of specific protein kinases. Protein kinases are critical for various cellular processes, including cell growth and division, making them important targets in cancer therapy.

Case Studies on Biological Applications

  • Inhibition of Protein Kinases :
    • A study demonstrated that derivatives of this compound could inhibit protein kinases involved in cancer progression. The planar structure of the triazolopyrimidine scaffold is essential for maintaining inhibitory potency against kinases such as CLK1 and DYRK1A .
  • Anticancer Activity :
    • In vitro studies have shown that compounds related to (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone exhibit significant cytotoxic effects against various cancer cell lines, including K562 and MCF-7. These findings suggest potential applications in developing new anticancer therapies .
  • Neuropharmacological Effects :
    • Preliminary studies indicate that this compound may also possess neuropharmacological properties, potentially acting as an anxiolytic or antidepressant agent. The piperazine moiety is often associated with such effects in medicinal chemistry .

Potential Applications

Given its diverse biological activities, (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone has several potential applications:

  • Cancer Therapeutics : Targeting specific kinases involved in tumor growth and metastasis.
  • Neurological Disorders : Development of treatments for anxiety and depression.
  • Antimicrobial Agents : Exploration of its efficacy against bacterial infections.

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a triazolopyrimidine core fused with a 4-chlorophenyl group, a piperazine ring, and a 2-methoxyphenyl ketone moiety. The triazolopyrimidine core contributes to π-π stacking interactions, while the piperazine enhances solubility and hydrogen-bonding potential. The 4-chlorophenyl and 2-methoxy groups influence electronic properties and steric effects, affecting binding affinity in biological systems. Structural analysis via X-ray crystallography (using SHELX programs for refinement ) and NMR spectroscopy is critical for confirming regiochemistry and tautomeric forms .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Preparation of the triazolopyrimidine scaffold via cyclocondensation of 4-chlorophenyl azides with pyrimidine precursors.
  • Step 2: Functionalization of the pyrimidine at the 7-position with piperazine using nucleophilic aromatic substitution.
  • Step 3: Coupling of the piperazine moiety to the 2-methoxyphenyl ketone via amide or urea linkages. Solvents like DMF or dichloromethane and catalysts (e.g., Pd/C or CuI) are often employed .

Q. How can researchers validate the purity and identity of this compound?

  • HPLC-MS : To assess purity (>95% by area under the curve).
  • 1H/13C NMR : Confirm proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons).
  • Elemental Analysis : Match experimental vs. theoretical values for C, H, N .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazine coupling step?

Reaction conditions significantly impact yields:

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temps reduce side reactions
SolventDMF or DMSOPolar aprotic solvents enhance nucleophilicity
CatalystCuI (5 mol%)Facilitates Ullmann-type coupling
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. What computational methods are suitable for predicting this compound’s binding affinity to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., kinases) using the triazolopyrimidine core as an ATP-binding site mimic.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., Cl vs. OCH3) with IC50 values from analogous compounds .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from:

  • Metabolic Instability : The piperazine ring may undergo oxidative metabolism. Use hepatic microsome assays to identify metabolites.
  • Poor Solubility : Modify formulation (e.g., PEGylation or co-crystallization with cyclodextrins).
  • Off-Target Effects : Employ CRISPR-Cas9 knockouts to validate target specificity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups.
  • Piperazine Modifications : Introduce methyl or acetyl groups to alter pharmacokinetics.
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare EC50 values .

Methodological Considerations

Q. What techniques are recommended for analyzing crystallographic data of this compound?

Use SHELXL for refinement of X-ray diffraction data. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities.
  • Hydrogen Placement : DFT-optimized geometries for accurate H-atom positions.
  • Validation : Check using PLATON for twinning or disorder .

Q. How can researchers address low reproducibility in biological assays involving this compound?

  • Standardize Protocols : Use identical cell passage numbers and serum batches.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays).
  • Statistical Power : Ensure n ≥ 3 replicates with ANOVA analysis .

Data Contradiction Analysis

Q. Why do similar triazolopyrimidine derivatives show varying potency despite minor structural changes?

Subtle modifications (e.g., methoxy vs. ethoxy groups) alter:

  • Lipophilicity (logP) : Impacts membrane permeability.
  • Tautomerism : Triazole ring tautomers (1H vs. 2H) affect binding geometry.
  • Conformational Flexibility : Piperazine rotation modulates receptor fit.
    Resolve via X-ray co-crystallography of analogs with target proteins .

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